![molecular formula C20H23N3O3S2 B2539633 (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-67-7](/img/structure/B2539633.png)
(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, also known as DSB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DSB is a small molecule inhibitor that has shown promising results in the inhibition of various enzymes and proteins.
Scientific Research Applications
Synthesis Methods and Applications
- Microwave irradiation provides a cleaner, more efficient, and faster method for synthesizing N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which could be relevant for the synthesis of similar compounds like (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (Saeed, 2009).
- The design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed significant anticancer activity, highlighting the therapeutic potential of similar benzamide derivatives (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Chemical and Biological Properties
- The cyclization of corresponding 1-aroyl-3-aryl thioureas with acetophenone in the presence of bromine led to the production of N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides, demonstrating the chemical reactivity of such compounds and their potential for the synthesis of more complex molecules (Saeed, Zaman, Jamil, & Mirza, 2008).
- Coumarin benzothiazole derivatives, which are structurally similar to (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, have been shown to act as chemosensors for cyanide anions, indicating the potential for these compounds in sensing and detection applications (Wang et al., 2015).
Antimicrobial and Antifungal Activities
- A range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides, exhibited sensitivity to both Gram-positive and Gram-negative bacteria, along with antifungal activity against Candida albicans. This suggests the potential antimicrobial and antifungal applications of similar compounds (Sych et al., 2019).
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-4-22(5-2)28(25,26)16-13-11-15(12-14-16)19(24)21-20-23(6-3)17-9-7-8-10-18(17)27-20/h7-14H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUCLGDLHHQZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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